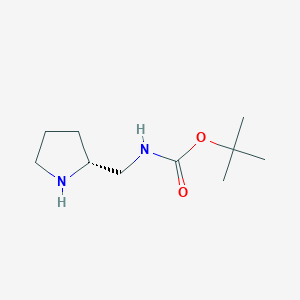

(r)-Tert-butyl pyrrolidin-2-ylmethylcarbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[[(2R)-pyrrolidin-2-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-8-5-4-6-11-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJPFGHHTJLWQQ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90628732 | |

| Record name | tert-Butyl {[(2R)-pyrrolidin-2-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

719999-54-9 | |

| Record name | tert-Butyl {[(2R)-pyrrolidin-2-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-{[(2R)-pyrrolidin-2-yl]methyl}carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-tert-butyl pyrrolidin-2-ylmethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of (R)-tert-butyl pyrrolidin-2-ylmethylcarbamate, a key chiral building block in medicinal chemistry and drug development.

Chemical Properties

This compound is a carbamate-protected derivative of (R)-2-(aminomethyl)pyrrolidine. The tert-butoxycarbonyl (Boc) protecting group makes it a stable and versatile intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents.

General Information

| Property | Value |

| IUPAC Name | tert-butyl N-[(2R)-pyrrolidin-2-ylmethyl]carbamate |

| Molecular Formula | C₁₀H₂₀N₂O₂[1][2] |

| Molecular Weight | 200.28 g/mol [1][2] |

| CAS Number | 719999-54-9[1][2] |

| Appearance | Colorless oil |

Physicochemical Properties

Spectroscopic Data

Detailed spectroscopic data for the closely related chloro-derivative provides insight into the expected spectral characteristics.

| Technique | Data |

| ¹H-NMR (500 MHz, CDCl₃) | δ 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H)[3] |

| ¹³C-NMR (126 MHz, CDCl₃) | δ 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6[3] |

| IR (film, cm⁻¹) | νₘₐₓ 3428, 2971, 2872, 1780, 1692, 1672, 1478, 1457, 1397, 1366, 1251, 1169, 1109, 1059, 920, 862, 772[3] |

| HRMS (ESI-TOF) | m/z calcd. for C₁₂H₂₂ClNNaO₂ ([M+Na]⁺) 270.12313, found 270.12348 (for a chloro-derivative)[3] |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and purification of this compound based on established methods for similar compounds.

Synthesis

The synthesis of this compound typically involves the protection of the primary amine of (R)-2-(aminomethyl)pyrrolidine with a tert-butoxycarbonyl (Boc) group.

Materials:

-

(R)-2-(aminomethyl)pyrrolidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or other suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

Procedure:

-

Dissolve (R)-2-(aminomethyl)pyrrolidine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Add the base (e.g., triethylamine) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Purification

The crude this compound is typically purified by flash column chromatography.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexanes and Ethyl Acetate (or other suitable solvent system)

Procedure:

-

Prepare a slurry of silica gel in the chosen eluent (a mixture of hexanes and ethyl acetate is common).

-

Pack a chromatography column with the silica gel slurry.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to afford the purified this compound as a colorless oil.[3]

Mandatory Visualizations

The following diagrams illustrate the general workflow for the synthesis and purification of this compound and a logical relationship of its applications.

Caption: General workflow for the synthesis and purification of this compound.

Caption: Logical relationship of this compound as a building block in drug development.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to avoid contact with skin and eyes and to prevent the formation of aerosols. Store the compound in a tightly closed container in a cool, dry place.

References

An In-depth Technical Guide on (R)-tert-butyl pyrrolidin-2-ylmethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-tert-butyl pyrrolidin-2-ylmethylcarbamate, a chiral building block with significant potential in medicinal chemistry and drug development. The pyrrolidine scaffold is a key feature in numerous biologically active compounds, and its derivatives are widely explored for various therapeutic applications.[1][2][3] This document details the compound's chemical properties, structure, representative experimental protocols for its synthesis and characterization, and discusses its potential biological context.

Chemical Identity and Properties

This compound is a carbamate-protected derivative of (R)-pyrrolidin-2-ylmethanamine. The tert-butyloxycarbonyl (Boc) protecting group is extensively used in organic synthesis to mask the reactivity of primary and secondary amines, allowing for selective transformations elsewhere in a molecule.

Data Presentation: Summary of Chemical Properties

| Property | Value | Source |

| CAS Number | 719999-54-9 | AChemBlock |

| Molecular Formula | C₁₀H₂₀N₂O₂ | AChemBlock |

| Molecular Weight | 200.28 g/mol | AChemBlock |

| IUPAC Name | tert-butyl (R)-(pyrrolidin-2-ylmethyl)carbamate | AChemBlock |

| SMILES | CC(C)(C)OC(=O)NC[C@H]1CCCN1 | AChemBlock |

| Synonyms | (R)-2-((tert-Butoxycarbonylamino)methyl)pyrrolidine, N-Boc-(R)-2-(aminomethyl)pyrrolidine | N/A |

Mandatory Visualization: Chemical Structure

Caption: 2D structure of this compound.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and characterization of this compound. These protocols are based on standard procedures for N-Boc protection and analysis of similar compounds.[4][5][6]

2.1 Synthesis Protocol: N-Boc Protection

This protocol describes the synthesis via the reaction of (R)-pyrrolidin-2-ylmethanamine with di-tert-butyl dicarbonate ((Boc)₂O).

-

Materials:

-

(R)-pyrrolidin-2-ylmethanamine (1.0 equivalent)

-

Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents)

-

Triethylamine (Et₃N, 1.1 equivalents)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolution: Dissolve (R)-pyrrolidin-2-ylmethanamine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.1 eq) dropwise to the stirred solution.

-

Reagent Addition: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Mandatory Visualization: Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification of the title compound.

2.2 Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Analysis: Acquire the proton NMR spectrum on a 400 or 500 MHz spectrometer. Chemical shifts are reported in ppm relative to the residual solvent peak (CHCl₃ at δ 7.26 ppm). Expected signals include the tert-butyl protons (singlet, ~1.4 ppm), pyrrolidine ring protons (multiplets, ~1.5-3.6 ppm), and the carbamate N-H (broad signal).[7]

-

¹³C NMR Analysis: Acquire the carbon NMR spectrum with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak (CDCl₃ at δ 77.16 ppm). Expected signals include the quaternary carbon of the Boc group (~79 ppm) and the carbonyl carbon (~156 ppm).[7]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Instrumentation: Use an HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is a typical mobile phase.

-

Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in the mobile phase.

-

Analysis: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 210 nm). The purity of the compound is determined by the area percentage of the main peak.[6]

-

Potential Applications and Biological Context

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and anticonvulsant properties.[1][8] The specific stereochemistry and functionalization of derivatives like this compound make them valuable intermediates for synthesizing more complex drug candidates.

For instance, certain pyrrolidine derivatives have been identified as potent antagonists of the CXCR4 receptor.[1] The CXCL12/CXCR4 signaling axis is a critical pathway involved in cancer metastasis, HIV entry, and inflammatory responses. Antagonizing this receptor can inhibit these processes.

Mandatory Visualization: Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical mechanism where a pyrrolidine-based drug, developed from a precursor like the title compound, could act as a CXCR4 antagonist to block cancer cell migration.

Caption: Hypothetical inhibition of the CXCL12/CXCR4 pathway by a pyrrolidine drug.

Conclusion

This compound is a valuable chiral intermediate whose properties are well-defined. The established protocols for its synthesis and characterization are robust and reliable. Given the broad biological significance of the pyrrolidine scaffold, this compound serves as a critical starting material for the development of novel therapeutics targeting a variety of diseases, including cancer and inflammatory disorders. This guide provides foundational technical information to support its application in research and drug discovery.

References

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of (R)-tert-butyl pyrrolidin-2-ylmethylcarbamate from (R)-proline: An In-depth Technical Guide

Abstract

(R)-tert-butyl pyrrolidin-2-ylmethylcarbamate is a valuable chiral building block extensively used in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its structure, featuring a pyrrolidine ring and a Boc-protected primary amine, makes it a critical intermediate for creating complex chemical entities with specific functional properties, particularly in drug discovery targeting neurological disorders and in peptide chemistry.[1] This technical guide provides a comprehensive overview of a common and effective synthetic route starting from the readily available and optically pure amino acid, (R)-proline. The synthesis involves a multi-step pathway including reduction, functional group interconversion, and selective protection. This document details the experimental protocols, summarizes quantitative data, and provides a visual workflow to aid in the practical application of this synthesis.

Overall Synthetic Pathway

The transformation of (R)-proline into this compound is typically achieved through a four-step synthetic sequence. The strategy hinges on the initial reduction of the carboxylic acid, followed by the conversion of the resulting primary alcohol into a primary amine, and concluding with the selective protection of this newly formed amine.

The key stages are:

-

Reduction of (R)-Proline: The carboxylic acid functional group of (R)-proline is reduced to a primary alcohol to yield (R)-prolinol.

-

Functional Group Transformation via an Azide Intermediate: The hydroxyl group of (R)-prolinol is first converted into a good leaving group (e.g., a tosylate), which is then displaced by an azide nucleophile.

-

Reduction of the Azide: The resulting azido compound is reduced to form the key intermediate, (R)-2-(aminomethyl)pyrrolidine.

-

Selective Boc Protection: The primary amine of (R)-2-(aminomethyl)pyrrolidine is selectively protected with a tert-butoxycarbonyl (Boc) group to yield the final target molecule.

Figure 1: Overall synthetic workflow from (R)-Proline.

Detailed Experimental Protocols

Step 1: Synthesis of (R)-Prolinol

The first step involves the reduction of the carboxylic acid of (R)-proline. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation, effectively converting the acid to the corresponding primary alcohol without affecting the secondary amine of the pyrrolidine ring.[2][3]

Protocol:

-

A three-necked round-bottom flask, equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, is charged with a suspension of lithium aluminium hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) and cooled to 0 °C in an ice bath.

-

A solution of (R)-proline in anhydrous THF is added dropwise to the LiAlH₄ suspension under a nitrogen atmosphere, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water to precipitate the aluminum salts.

-

The resulting solid is filtered off, and the filter cake is washed thoroughly with THF.

-

The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield (R)-prolinol as a liquid.

| Parameter | Value/Reagent | Notes |

| Starting Material | (R)-Proline | Optically pure |

| Reducing Agent | Lithium Aluminium Hydride (LiAlH₄) | Typically 1.5 - 2.0 equivalents |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Dry solvent is critical |

| Reaction Temp. | 0 °C to Reflux | Initial addition at 0°C, then reflux |

| Reaction Time | 4 - 6 hours | Monitor by TLC |

| Workup | Fieser workup (H₂O, NaOH(aq), H₂O) | Standard for LiAlH₄ reactions |

| Typical Yield | 85 - 95% |

Table 1: Summary of Reaction Parameters for Step 1.

Step 2: Synthesis of (R)-2-(Aminomethyl)pyrrolidine

This conversion is a two-part process involving the activation of the primary alcohol and its subsequent conversion to a primary amine via an azide intermediate.

2a. Synthesis of (R)-2-(Tosyloxymethyl)pyrrolidine

The hydroxyl group of (R)-prolinol is converted to a tosylate, which is an excellent leaving group for the subsequent nucleophilic substitution.

Protocol:

-

(R)-Prolinol is dissolved in anhydrous pyridine (or dichloromethane with triethylamine) in a flask and cooled to 0 °C.

-

p-Toluenesulfonyl chloride (TsCl) is added portion-wise to the stirred solution, ensuring the temperature remains at 0 °C.

-

The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature, stirring overnight.

-

The reaction is quenched by the addition of cold water, and the product is extracted with an organic solvent such as ethyl acetate or dichloromethane.

-

The combined organic layers are washed sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

The organic phase is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo to yield the crude tosylate, which can be used in the next step without further purification.

2b. Synthesis of (R)-2-(Azidomethyl)pyrrolidine

The tosylate is displaced by an azide ion in a classic Sₙ2 reaction.

Protocol:

-

The crude (R)-2-(Tosyloxymethyl)pyrrolidine is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

-

Sodium azide (NaN₃) is added, and the mixture is heated to 60-80 °C.

-

The reaction is stirred at this temperature for 12-24 hours until TLC analysis indicates the complete consumption of the starting material.

-

After cooling to room temperature, water is added, and the product is extracted with diethyl ether or ethyl acetate.

-

The combined organic extracts are washed with water and brine, dried over Na₂SO₄, and concentrated under reduced pressure to give (R)-2-(Azidomethyl)pyrrolidine.

2c. Reduction to (R)-2-(Aminomethyl)pyrrolidine

The azide is reduced to the corresponding primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol:

-

(R)-2-(Azidomethyl)pyrrolidine is dissolved in methanol or ethanol.

-

A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.

-

The mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

-

The reaction is monitored by TLC until the starting material is no longer visible.

-

The catalyst is removed by filtration through a pad of Celite, and the filter cake is washed with methanol.

-

The filtrate is concentrated under reduced pressure to afford (R)-2-(aminomethyl)pyrrolidine.

| Parameter | Value/Reagent | Notes |

| Activation Reagent | p-Toluenesulfonyl chloride (TsCl) | 1.1 - 1.2 equivalents |

| Substitution Reagent | Sodium Azide (NaN₃) | 1.5 - 3.0 equivalents |

| Reduction Method | H₂ with 10% Pd/C | Alternative: LiAlH₄ or Staudinger reaction |

| Solvents | Pyridine/DCM (2a), DMF (2b), MeOH (2c) | Anhydrous conditions where necessary |

| Typical Overall Yield | 60 - 75% (over 3 sub-steps) | Yields can vary based on purification |

Table 2: Summary of Reaction Parameters for Step 2.

Step 3: Synthesis of this compound

This final step involves the selective protection of the more nucleophilic and less sterically hindered primary amine with a Boc group.[4]

Protocol:

-

(R)-2-(aminomethyl)pyrrolidine is dissolved in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a flask cooled to 0 °C.

-

A base, typically triethylamine (Et₃N), is added to the solution.

-

A solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent is added dropwise to the reaction mixture, maintaining a low temperature.[5] A slight excess of the diamine may be used to favor mono-protection.

-

The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

The reaction progress is monitored by TLC or HPLC to ensure selective mono-protection and minimize the formation of the di-protected byproduct.[5]

-

Upon completion, the reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated.

-

The crude product is purified by flash column chromatography on silica gel to isolate the desired this compound.

References

Spectroscopic Analysis of (R)-tert-butyl (pyrrolidin-2-yl)methylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (R)-tert-butyl (pyrrolidin-2-yl)methylcarbamate, a key intermediate in pharmaceutical synthesis. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

Due to the limited availability of experimentally-derived public data for this specific compound, the following tables present predicted spectroscopic values. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.9 (broad s) | br s | 1H | N-H (carbamate) |

| ~3.5-3.6 (m) | m | 1H | C2-H (pyrrolidine) |

| ~3.2-3.4 (m) | m | 2H | C5-H₂ (pyrrolidine) |

| ~3.0-3.2 (m) | m | 2H | CH₂ (exocyclic) |

| ~1.8-2.0 (m) | m | 2H | C3-H₂ (pyrrolidine) |

| ~1.6-1.8 (m) | m | 2H | C4-H₂ (pyrrolidine) |

| 1.45 (s) | s | 9H | C(CH₃)₃ (Boc) |

| ~1.5 (broad s) | br s | 1H | N-H (pyrrolidine) |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~156.0 | C=O (carbamate) |

| ~79.5 | C (CH₃)₃ (Boc) |

| ~58.0 | C2 (pyrrolidine) |

| ~47.0 | C5 (pyrrolidine) |

| ~46.0 | CH₂ (exocyclic) |

| ~29.0 | C3 (pyrrolidine) |

| ~28.5 | C( C H₃)₃ (Boc) |

| ~25.5 | C4 (pyrrolidine) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, sharp | N-H Stretch (carbamate) |

| ~3300 | Medium, broad | N-H Stretch (pyrrolidine) |

| 2975-2850 | Strong | C-H Stretch (aliphatic) |

| ~1690 | Strong | C=O Stretch (carbamate) |

| ~1520 | Medium | N-H Bend (carbamate) |

| ~1170 | Strong | C-O Stretch (carbamate) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 200 | Low | [M]⁺ (Molecular Ion) |

| 144 | Moderate | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 101 | Moderate | [M - Boc]⁺ |

| 84 | High | Pyrrolidinemethyl cation |

| 70 | High | Pyrrolidinyl cation |

| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of (R)-tert-butyl (pyrrolidin-2-yl)methylcarbamate.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse sequence

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 1 second

-

Number of Scans: 16-32

-

Spectral Width: -2 to 12 ppm

-

Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled pulse sequence

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise)

-

Spectral Width: -10 to 220 ppm

-

Processing: Fourier transformation with exponential multiplication (line broadening of 1-2 Hz), phase correction, and baseline correction. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Electron Ionization (EI) Method:

-

Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing the ejection of an electron to form a molecular ion ([M]⁺) and various fragment ions.[1]

-

Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

-

Data Representation: The resulting mass spectrum is plotted as relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as (R)-tert-butyl (pyrrolidin-2-yl)methylcarbamate.

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

A Technical Guide to Enantiomerically Pure (R)-tert-butyl pyrrolidin-2-ylmethylcarbamate for Pharmaceutical Research and Development

This technical guide provides an in-depth overview of (R)-tert-butyl pyrrolidin-2-ylmethylcarbamate, a key chiral building block in modern drug discovery.[1] It is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences industries. This document outlines commercial sources, key chemical properties, and relevant experimental methodologies.

Introduction

This compound is a versatile chiral amine derivative widely utilized as a synthon in the development of novel therapeutic agents. The pyrrolidine scaffold is a common structural motif in many biologically active compounds, including a significant number of FDA-approved drugs.[1] The enantiomeric purity of such building blocks is critical, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The tert-butoxycarbonyl (Boc) protecting group offers stability and is readily removed under acidic conditions, making it a valuable tool in multi-step organic synthesis.[2]

Commercial Availability

A number of chemical suppliers provide this compound, ensuring its accessibility for research and development purposes. The table below summarizes key information from various commercial vendors.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Notes |

| AChemBlock | This compound | 719999-54-9 | 95% | Not specified | IUPAC Name: tert-butyl (r)-(pyrrolidin-2-ylmethyl)carbamate.[3] |

| CP Lab Safety | tert-butyl N-[(2R)-pyrrolidin-2-ylmethyl]carbamate | 719999-54-9 | min 97% | 10 grams | For professional manufacturing, research, and industrial use only.[4] |

| Sigma-Aldrich (Aldrich Partner) | tert-Butyl n-[(3R)-pyrrolidin-3-ylmethyl]carbamate | Not specified | 97% | 250 MG, 1 G, 5 G | Storage temperature 0-8°C. Note: This is the 3-substituted isomer. |

| Echemi (Shanghai Joy Biotech Ltd) | tert-butyl (S)-(pyrrolidin-2-ylmethyl)carbamate hydrochloride | 1207754-99-1 | Not specified | Not specified | This is the (S)-enantiomer hydrochloride salt. |

Note: Researchers should always verify the enantiomeric purity and other specifications by requesting a certificate of analysis from the supplier.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C10H20N2O2 | [3] |

| Molecular Weight | 200.28 g/mol | [3] |

| Appearance | Off-white solid | [5] |

| Melting Point | 105 - 109 °C | [5] |

| Solubility | Insoluble in water | [5] |

Experimental Protocols

The synthesis and purification of enantiomerically pure chiral amines are critical processes in pharmaceutical development. Below are generalized methodologies relevant to this compound.

Enantioselective synthesis is a preferred method to obtain high enantiomeric purity. This can be achieved through various strategies, including the use of chiral auxiliaries or asymmetric catalysis. For pyrrolidine-based carbamates, the protection of the amine is a key step. The tert-butyl carbamate (Boc) group is often introduced under mild conditions.[6]

A general procedure for Boc protection of a primary amine is as follows:

-

Dissolve the amine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a base, such as triethylamine, to the solution.

-

Slowly add di-tert-butyl dicarbonate (Boc)2O at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture until completion, which can be monitored by thin-layer chromatography (TLC).

-

Perform an aqueous workup to remove excess reagents and byproducts.

-

Purify the product using column chromatography.

Chiral HPLC is a powerful technique for the separation and purification of enantiomers.[7][] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

General Protocol for Chiral HPLC Purification:

-

Column Selection: Choose an appropriate chiral stationary phase. Common CSPs are based on cellulose or amylose derivatives.

-

Mobile Phase Optimization: Develop a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve the best separation.

-

Sample Preparation: Dissolve the crude product in the mobile phase or a compatible solvent.

-

Injection and Elution: Inject the sample onto the HPLC system and elute with the optimized mobile phase.

-

Fraction Collection: Collect the fractions corresponding to the desired enantiomer based on the chromatogram.

-

Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified enantiomer.

-

Purity Analysis: Determine the enantiomeric excess (ee) of the purified product by analytical chiral HPLC.

Applications in Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and its ability to introduce conformational rigidity and stereochemical complexity into molecules. Carbamate derivatives, including those with a Boc group, are widely used in drug design to improve properties such as potency and duration of action.[2]

This compound serves as a crucial intermediate in the synthesis of a variety of drug candidates. Its bifunctional nature, with a protected primary amine and a secondary amine within the pyrrolidine ring, allows for diverse chemical modifications.

Caption: Role of the title compound in the drug discovery pipeline.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the purification and analysis of a chiral compound like this compound.

Caption: A typical workflow for chiral purification via HPLC.

Safety Information

This compound should be handled in accordance with good industrial hygiene and safety practices.[5] It is important to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][5] Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5][9][10]

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound 95% | CAS: 719999-54-9 | AChemBlock [achemblock.com]

- 4. calpaclab.com [calpaclab.com]

- 5. fishersci.com [fishersci.com]

- 6. (R)-tert-Butyl Methyl(Pyrrolidin-3-Yl)Carbamate [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. tcichemicals.com [tcichemicals.com]

A Technical Guide to Chiral Pyrrolidine Derivatives in Asymmetric Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of chiral pyrrolidine derivatives, a cornerstone of modern asymmetric organocatalysis. From the foundational principles of (S)-Proline catalysis to the advanced applications of diarylprolinol silyl ethers, we detail the mechanisms, applications, and experimental protocols that underscore their significance in the stereoselective synthesis of complex molecules.

Core Principles: The Dual Modes of Aminocatalysis

Chiral pyrrolidine derivatives primarily operate through two powerful catalytic cycles: Enamine Catalysis and Iminium Catalysis . These pathways allow for the activation of carbonyl compounds, enabling highly stereocontrolled bond formations.[1][2] The secondary amine of the pyrrolidine ring is the key functional group, reversibly forming nucleophilic enamines from ketones or aldehydes, or electrophilic iminium ions from α,β-unsaturated carbonyls.[1][3]

Enamine Catalysis

In enamine catalysis, the pyrrolidine catalyst reacts with a ketone or aldehyde to form a chiral enamine.[2] This intermediate, which is a neutral, activated form of the carbonyl compound, possesses a higher-energy Highest Occupied Molecular Orbital (HOMO), rendering it nucleophilic.[1] The chirality of the catalyst directs the subsequent attack on an electrophile, leading to the formation of a new stereocenter. Hydrolysis of the resulting iminium species regenerates the catalyst and yields the chiral product.[4][5] This mechanism is central to classic transformations like the proline-catalyzed aldol reaction.[4][6]

References

- 1. Iminium and enamine catalysis in enantioselective photochemical reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pnas.org [pnas.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

The Cornerstone of Chiral Synthesis: A Technical Guide to Boc-Protected Amines

An in-depth guide for researchers, scientists, and drug development professionals on the application of tert-butoxycarbonyl (Boc)-protected amines as indispensable chiral building blocks in modern organic synthesis.

The strategic use of protecting groups is fundamental to the synthesis of complex organic molecules, particularly in the realms of pharmaceutical development and peptide chemistry. Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a preeminent tool due to its robust nature, ease of installation, and facile, selective removal under mild acidic conditions. This technical guide provides a comprehensive exploration of Boc-protected amines, detailing their preparation, reactivity, and critical role as chiral synthons. It includes quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in their synthetic endeavors.

Core Principles of Boc Protection

The primary function of the Boc group is to temporarily mask the nucleophilicity and basicity of an amine by converting it into a significantly less reactive carbamate.[1] This protection prevents undesired side reactions during subsequent synthetic transformations. The most common reagent for this purpose is di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[1][2]

A key advantage of the Boc group is its orthogonality to many other common protecting groups. It remains stable under basic conditions used to cleave the fluorenylmethyloxycarbonyl (Fmoc) group and is resistant to catalytic hydrogenation, which is employed for the removal of the benzyloxycarbonyl (Cbz) group.[2][3] This orthogonality is a cornerstone of complex synthetic strategies, such as Solid-Phase Peptide Synthesis (SPPS).[3]

Synthesis of Boc-Protected Amines

The formation of Boc-protected amines is typically achieved by reacting a primary or secondary amine with di-tert-butyl dicarbonate (Boc₂O).[4] The reaction can be performed under various conditions, often with a base to accelerate the process.[2]

General Boc Protection Workflow

Caption: General workflow for the Boc protection of a chiral amine.

Experimental Protocol: Boc Protection of a Primary Amine

This protocol describes a general procedure for the N-tert-butoxycarbonylation of a primary amine using di-tert-butyl dicarbonate.

Materials:

-

Primary amine

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equivalents)

-

Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

-

Base (e.g., Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)) (Optional, 1.0 - 1.5 equivalents)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware

Procedure:

-

Dissolve the primary amine in the chosen solvent in a round-bottom flask.

-

Add the base (if used), followed by the slow addition of di-tert-butyl dicarbonate.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[6]

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amine.

Deprotection of Boc-Protected Amines

The removal of the Boc group is a critical step in many synthetic pathways and is typically achieved under acidic conditions.[5][7] The acid-lability of the Boc group is due to the formation of the stable tert-butyl cation upon cleavage.[7]

Mechanism of Acid-Catalyzed Boc Deprotection

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.[5]

Experimental Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)

This protocol outlines a common method for the removal of the Boc group using trifluoroacetic acid.

Materials:

-

Boc-protected amine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) (typically 20-50% in DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware

Procedure:

-

Dissolve the Boc-protected amine in dichloromethane.

-

Add the trifluoroacetic acid solution dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Reaction times can vary from 15 minutes to several hours.[5]

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[5]

| Deprotection Method | Reagents | Typical Conditions | Notes |

| Acidic (Standard) | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 20-50% TFA, Room Temp, 15 min - 4 h | Highly effective and widely used.[5] |

| Acidic (Alternative) | 4M HCl in 1,4-Dioxane | Room Temp, 1 - 4 h | Product often precipitates as the hydrochloride salt.[5] |

| Lewis Acid-Mediated | Trimethylsilyl iodide (TMSI) | DCM, Room Temp | Milder option for sensitive substrates.[8] |

| Thermal | High Temperature in Water or other solvents | 150-240 °C (in continuous flow) | "Green" alternative, avoids strong acids.[9][10] |

Applications in Asymmetric Synthesis

Boc-protected chiral amines are pivotal starting materials and intermediates in a vast array of asymmetric syntheses, enabling the construction of complex, enantiomerically pure molecules.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, Boc-protected amino acids are sequentially coupled to a growing peptide chain attached to a solid support.[3][11] The acid-lability of the Boc group allows for its selective removal without cleaving the peptide from the resin or affecting acid-stable side-chain protecting groups.[12]

SPPS Cycle using Boc Chemistry

Caption: Workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS) using Boc chemistry.[1]

Synthesis of Chiral Heterocycles and Alkaloids

Boc-protected chiral amines serve as versatile precursors for the enantioselective synthesis of complex heterocyclic scaffolds and natural products. For instance, they are employed in catalytic asymmetric dearomative cyclization cascades to construct the polycyclic cores of alkaloids.[13][14] The Boc group can direct the stereochemical outcome of reactions and is crucial for modulating the reactivity of the nitrogen atom during key bond-forming steps.[15][16]

Asymmetric Strecker Synthesis of Amino Acids

The asymmetric Strecker synthesis is a powerful method for producing chiral α-amino acids from aldehydes.[17] A chiral catalyst is used to control the stereochemistry of the addition of cyanide to an imine, and the resulting α-aminonitrile is then hydrolyzed. Subsequent protection of the newly formed amine with a Boc group yields the desired N-Boc protected amino acid.[17]

| Aldehyde | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | Chiral Zirconium Catalyst | 91 | 92 |

| Isovaleraldehyde | Chiral Zirconium Catalyst | 85 | 91 |

| Pivaldehyde | Chiral Zirconium Catalyst | 88 | 96 |

| 3-Phenylpropionaldehyde | Chiral Zirconium Catalyst | 89 | 90 |

| Data from a catalytic asymmetric Strecker reaction.[17] |

Experimental Protocol: Three-Component Asymmetric Strecker Synthesis

This protocol describes a catalytic asymmetric Strecker reaction using a chiral zirconium catalyst, followed by Boc protection.

Materials:

-

Aldehyde

-

Amine (e.g., benzylamine) or Ammonia

-

Cyanide source (e.g., hydrogen cyanide (HCN) or tributyltin cyanide) (EXTREME CAUTION REQUIRED)

-

Chiral zirconium catalyst

-

Anhydrous toluene

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Aqueous acid (e.g., 6M HCl) for hydrolysis

-

Base (e.g., NaHCO₃) for Boc protection

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a well-ventilated fume hood and under an inert atmosphere, dissolve the chiral zirconium catalyst (1-2.5 mol%) in anhydrous toluene. Add the aldehyde (1.0 equiv.) and the amine (1.1 equiv.).

-

Cyanide Addition: Cool the mixture to the specified temperature (e.g., -40 °C) and slowly add the cyanide source (1.2 equiv.).

-

Reaction Monitoring: Stir the reaction at the specified temperature until completion, monitoring by TLC or HPLC.

-

Work-up: Carefully quench the reaction (e.g., with aqueous NaHCO₃) and extract the product with an organic solvent.

-

Hydrolysis and Protection: Concentrate the crude α-aminonitrile. Hydrolyze the nitrile group using a strong acid (e.g., 6M HCl) at an elevated temperature. After hydrolysis, neutralize the resulting amino acid hydrochloride and protect the amino group with Boc₂O as described in the general protection protocol.[17]

Conclusion

Boc-protected amines are unequivocally a cornerstone of modern organic synthesis. Their predictable reactivity, stability under a wide range of conditions, and the well-established, reliable protocols for their introduction and removal make them an indispensable tool for the protection of amines.[1] Their application as chiral building blocks continues to enable the synthesis of increasingly complex and stereochemically rich molecules, driving innovation in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols necessary for the effective implementation of Boc-protected amines in a variety of synthetic contexts.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mcours.net [mcours.net]

- 11. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 12. peptide.com [peptide.com]

- 13. Modular Synthesis of Polycyclic Alkaloid Scaffolds via an Enantioselective Dearomative Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Recent advances in the total synthesis of alkaloids using chiral secondary amine organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01590H [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

(r)-Tert-butyl pyrrolidin-2-ylmethylcarbamate molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides the core physicochemical properties of (R)-tert-butyl pyrrolidin-2-ylmethylcarbamate, a common intermediate in pharmaceutical synthesis. The data is presented for quick reference and integration into research and development workflows.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. These values are identical for its enantiomer, (S)-tert-butyl pyrrolidin-2-ylmethylcarbamate.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2][3] |

| Molecular Weight | 200.28 g/mol | [1][3] |

Note: The molecular formula and weight are fundamental properties derived from the compound's atomic composition. Enantiomers, such as the (R) and (S) forms, possess identical molecular formulas and weights.

References

- 1. (R)-3-N-Boc-Aminomethyl pyrrolidine | C10H20N2O2 | CID 1519427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl (((2S)-pyrrolidin-2-yl)methyl)carbamate | C10H20N2O2 | CID 22869529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl methyl((3R)-pyrrolidin-3-yl)carbamate | C10H20N2O2 | CID 7019173 - PubChem [pubchem.ncbi.nlm.nih.gov]

(r)-Tert-butyl pyrrolidin-2-ylmethylcarbamate: A Chiral Building Block in Drug Discovery and Asymmetric Synthesis

(An In-depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(r)-Tert-butyl pyrrolidin-2-ylmethylcarbamate is a valuable chiral building block extensively utilized in medicinal chemistry and organic synthesis. Its rigid pyrrolidine scaffold, coupled with the versatile carbamate protecting group and a primary amine at a stereocenter, makes it an attractive starting material for the synthesis of complex molecular architectures with defined stereochemistry. The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, facilitating multi-step synthetic sequences.[1][2] This guide provides a comprehensive review of the applications of this compound, with a focus on its role in the development of novel therapeutic agents and its use in asymmetric synthesis.

Synthetic Applications

The primary application of this compound lies in its use as a chiral precursor for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The pyrrolidine ring is a common motif in many biologically active compounds, and the (R)-stereochemistry at the 2-position is often crucial for target engagement and efficacy.

Synthesis of Chiral Pyrrolidine Derivatives

Table 1: Synthesis of Chiral Pyrrolidine Precursors and Analogs

| Starting Material | Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| N-Boc-(R)-proline | N-Boc-(R)-prolinol | LiAlH₄, THF | Good | >98 | Inferred from general procedures |

| N-Boc-(R)-prolinol | N-Boc-(R)-2-(azidomethyl)pyrrolidine | 1. MsCl, Et₃N, DCM; 2. NaN₃, DMF | Good | >98 | [Inferred from related syntheses] |

| α-Aminomethyl alkyl ketones | 2-Alkanoyl-3-aryl-5-hydroxy pyrrolidines | α,β-Unsaturated aldehydes, diphenylprolinol silyl ether/4-bromobenzoic acid | up to 99 | >99 | [3] |

| (rac)-2-(aminomethyl)-1-ethylpyrrolidine | N-(1-ethylpyrrolidin-2-ylmethyl)-4-nitrobenzamide | 4-nitrobenzoyl chloride, pyridine | Not specified | Not applicable | [4] |

Experimental Protocol: Representative Synthesis of a Chiral Pyrrolidine Derivative

The following is a representative experimental protocol for the synthesis of a chiral pyrrolidine derivative, adapted from procedures for analogous compounds. This protocol illustrates the key steps and reagents that would likely be involved in the synthesis of this compound.

Step 1: Mesylation of N-Boc-(R)-prolinol

To a solution of N-Boc-(R)-prolinol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere is added triethylamine (1.5 eq). Methanesulfonyl chloride (1.2 eq) is then added dropwise, and the reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for 12 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude mesylate, which is often used in the next step without further purification.

Step 2: Azide Formation

The crude mesylate from the previous step is dissolved in dimethylformamide (DMF), and sodium azide (3.0 eq) is added. The reaction mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude azide is purified by flash column chromatography.

Step 3: Reduction of the Azide

The purified N-Boc-(R)-2-(azidomethyl)pyrrolidine is dissolved in methanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield (r)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate.

Applications in Drug Discovery

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The stereochemistry of substituents on the pyrrolidine ring is often critical for biological activity. This compound serves as a key intermediate for introducing this chiral motif.

While specific biological activity data such as IC50 or Ki values for this compound itself are not publicly available, as it is primarily a building block, its derivatives have been investigated for various therapeutic targets. For instance, substituted pyrrolidines are known to be potent inhibitors of neuronal nitric oxide synthase (nNOS) and have been explored for the treatment of neurological disorders.[5] Additionally, pyrrolidine-containing compounds have shown promise as antiviral agents.[1]

Visualization of a Plausible Synthetic Pathway

The following diagram illustrates a plausible synthetic workflow for the preparation of this compound and its subsequent use in the synthesis of a more complex derivative.

Caption: A plausible synthetic workflow for the preparation of this compound and its application.

Conclusion

This compound is a cornerstone chiral building block in modern organic synthesis and drug discovery. Its well-defined stereochemistry and the synthetic versatility afforded by the Boc-protected amine make it an invaluable tool for the construction of complex, biologically active molecules. While detailed public information on its specific biological activity is limited, its widespread use as a synthetic intermediate underscores its importance in the development of novel therapeutics. The synthetic routes to this compound and its analogs are well-established, typically proceeding with high fidelity and yield, making it an accessible and reliable component for research and development endeavors.

References

- 1. EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor - Google Patents [patents.google.com]

- 2. (R)-tert-Butyl Methyl(Pyrrolidin-3-Yl)Carbamate [benchchem.com]

- 3. tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride | C10H21ClN2O2 | CID 45072180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride | 1070968-08-9 | Benchchem [benchchem.com]

- 5. Methyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester | 1334335-95-3 | Benchchem [benchchem.com]

Methodological & Application

Asymmetric Synthesis of Pharmaceutical Intermediates Using (R)-Pyrrolidine Scaffolds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of key pharmaceutical intermediates utilizing (R)-pyrrolidine-based organocatalysts. The focus is on leveraging the steric and electronic properties of these scaffolds to achieve high levels of stereocontrol in carbon-carbon bond-forming reactions, which are crucial in the synthesis of chiral drugs.

Introduction

The (R)-pyrrolidine motif, a core component of the natural amino acid L-proline, is a privileged scaffold in asymmetric organocatalysis. Its rigid five-membered ring structure provides a well-defined chiral environment, enabling high stereoselectivity in a variety of chemical transformations. This has made (R)-pyrrolidine and its derivatives, such as diarylprolinol silyl ethers, invaluable tools in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The pyrrolidine ring is a common structural motif found in numerous FDA-approved drugs, highlighting its significance in medicinal chemistry.[1] Organocatalysis using these scaffolds offers a green and efficient alternative to metal-based catalysts, often proceeding under mild reaction conditions.

This application note will focus on the practical application of (R)-pyrrolidine-derived organocatalysts in the synthesis of a key intermediate for (R)-Baclofen, a muscle relaxant. The protocols provided are based on established literature and are intended to be a guide for researchers in the field.

Core Principle: Enamine and Iminium Ion Catalysis

The catalytic activity of (R)-pyrrolidine scaffolds in asymmetric synthesis primarily relies on two key activation modes: enamine and iminium ion catalysis.

-

Enamine Catalysis: The secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound (e.g., an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile in a stereocontrolled manner, directed by the chiral scaffold of the catalyst.

-

Iminium Ion Catalysis: The catalyst reacts with an α,β-unsaturated carbonyl compound to form a transient iminium ion. This activation lowers the LUMO of the electrophile, making it more susceptible to nucleophilic attack. The chiral environment of the catalyst dictates the facial selectivity of the nucleophilic addition.

The following diagram illustrates the general catalytic cycle for the Michael addition of a nucleophile to an α,β-unsaturated aldehyde, a common application of (R)-pyrrolidine organocatalysis.

Caption: General catalytic cycle for an (R)-pyrrolidine-catalyzed Michael addition.

Application Example: Asymmetric Synthesis of a Chiral Precursor for (R)-Baclofen

(R)-Baclofen is a selective agonist of the GABAB receptor used as a muscle relaxant. Its biological activity resides primarily in the (R)-enantiomer. The key step in its asymmetric synthesis is the creation of the chiral center at the β-position. An efficient organocatalytic approach involves the asymmetric Michael addition of a nitromethane to 4-chloro-cinnamaldehyde, catalyzed by an (R)-pyrrolidine derivative.

Reaction Scheme

The overall synthetic route involves three key steps:

-

Asymmetric Michael Addition: An (R)-pyrrolidine-derived organocatalyst, such as (S)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (a diarylprolinol silyl ether), catalyzes the addition of nitromethane to 4-chloro-cinnamaldehyde to produce the chiral γ-nitroaldehyde.

-

Oxidation: The resulting aldehyde is oxidized to the corresponding carboxylic acid.

-

Reduction: The nitro group is reduced to an amine to yield (R)-Baclofen.

The following workflow diagram illustrates this synthetic sequence.

Caption: Workflow for the asymmetric synthesis of (R)-Baclofen.

Quantitative Data Summary

The following table summarizes typical results for the asymmetric Michael addition step in the synthesis of the (R)-Baclofen precursor and related analogs, catalyzed by diarylprolinol silyl ethers.

| Entry | Electrophile (α,β-Unsaturated Aldehyde) | Nucleophile | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| 1 | 4-Chloro-cinnamaldehyde | Nitromethane | 10 | Dioxane | RT | 24 | 92 | 95 | --INVALID-LINK-- |

| 2 | Cinnamaldehyde | Nitromethane | 10 | Dioxane | RT | 24 | 95 | 98 | --INVALID-LINK-- |

| 3 | 4-Methoxy-cinnamaldehyde | Nitromethane | 10 | Dioxane | RT | 24 | 91 | 97 | --INVALID-LINK-- |

| 4 | 4-Nitro-cinnamaldehyde | Nitromethane | 10 | Dioxane | RT | 24 | 96 | 93 | --INVALID-LINK-- |

| 5 | 3-Phenyl-2-butenal | Nitromethane | 20 | Toluene | RT | 48 | 85 | 90 | --INVALID-LINK-- |

Experimental Protocols

Protocol 1: Asymmetric Michael Addition to form Chiral γ-Nitroaldehyde

This protocol describes the synthesis of (S)-4-nitro-3-(4-chlorophenyl)butanal, a key intermediate for (R)-Baclofen.

Materials:

-

(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (10 mol%)

-

4-Chloro-cinnamaldehyde (1.0 mmol)

-

Nitromethane (3.0 mmol)

-

Benzoic acid (0.1 mmol)

-

Dioxane (2.0 mL)

-

Saturated aqueous NaHCO₃ solution

-

Ethyl acetate

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-chloro-cinnamaldehyde (1.0 mmol) in dioxane (2.0 mL) in a round-bottom flask, add (S)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (0.1 mmol, 10 mol%) and benzoic acid (0.1 mmol).

-

Stir the mixture at room temperature for 10 minutes.

-

Add nitromethane (3.0 mmol) to the reaction mixture.

-

Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired (S)-4-nitro-3-(4-chlorophenyl)butanal.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Protocol 2: Oxidation of the γ-Nitroaldehyde to the γ-Nitro Acid

Materials:

-

(S)-4-nitro-3-(4-chlorophenyl)butanal (1.0 mmol)

-

2-Methyl-2-butene (5.0 mmol)

-

Sodium chlorite (NaClO₂) (1.5 mmol)

-

Sodium dihydrogen phosphate (NaH₂PO₄) (1.5 mmol)

-

tert-Butanol (t-BuOH) and water (2:1 mixture, 15 mL)

-

Ethyl acetate

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve the γ-nitroaldehyde (1.0 mmol) in a mixture of t-BuOH and water (2:1, 15 mL).

-

Add 2-methyl-2-butene (5.0 mmol) to the solution.

-

In a separate flask, dissolve sodium chlorite (1.5 mmol) and sodium dihydrogen phosphate (1.5 mmol) in water (5 mL).

-

Add the aqueous solution of NaClO₂ and NaH₂PO₄ dropwise to the solution of the aldehyde at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

-

After completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude γ-nitro acid. The product can be purified by crystallization or chromatography if necessary.

Protocol 3: Reduction of the γ-Nitro Acid to (R)-Baclofen

Materials:

-

(R)-4-nitro-3-(4-chlorophenyl)butanoic acid (1.0 mmol)

-

Raney Nickel (catalytic amount)

-

Methanol (10 mL)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

-

To a solution of the γ-nitro acid (1.0 mmol) in methanol (10 mL) in a flask suitable for hydrogenation, add a catalytic amount of Raney Nickel.

-

Purge the flask with hydrogen gas and then stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield (R)-Baclofen. The product can be further purified by recrystallization.

Conclusion

(R)-pyrrolidine scaffolds are highly effective organocatalysts for the asymmetric synthesis of pharmaceutical intermediates. The protocols outlined above for the synthesis of an (R)-Baclofen precursor demonstrate a practical application of this methodology, consistently delivering high yields and excellent enantioselectivities. The operational simplicity, mild reaction conditions, and the ability to avoid toxic heavy metals make this an attractive and sustainable approach for the synthesis of chiral molecules in a pharmaceutical setting. Further exploration and optimization of catalysts and reaction conditions can expand the scope of this powerful synthetic tool to a wider range of complex drug targets.

References

Application Notes and Protocol for Trifluoroacetic Acid (TFA) Mediated Boc Deprotection of (R)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis for the protection of amines, valued for its stability across a wide array of chemical conditions and its straightforward removal under acidic treatment.[1][2] Trifluoroacetic acid (TFA) is a frequently employed reagent for Boc deprotection due to its efficacy and the volatility of its byproducts.[3] This document provides a comprehensive protocol for the deprotection of (R)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate, a valuable chiral building block in the synthesis of pharmaceuticals and other complex molecules. The protocol is designed for researchers, scientists, and professionals in drug development, offering detailed methodologies and critical data for successful implementation.

Reaction Mechanism

The deprotection of a Boc-protected amine with TFA proceeds via an acid-catalyzed cleavage.[1] The mechanism involves three key steps:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[4]

-

Cleavage: This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[4][5]

-

Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes to release the free amine and carbon dioxide gas.[4][5] The resulting amine is protonated by the excess TFA to form the corresponding trifluoroacetate salt.[4]

Application Notes

-

Solvent Selection: Anhydrous dichloromethane (DCM) is the most common solvent for TFA-mediated Boc deprotection due to its inertness and ability to dissolve a wide range of organic compounds.[1]

-

TFA Concentration: The concentration of TFA can be varied depending on the substrate's sensitivity to acid. A solution of 20-50% (v/v) TFA in DCM is typically sufficient for most substrates.[1][2][6] For robust substrates, neat TFA can be used, while for more labile compounds, a lower concentration (e.g., 10-25%) is advisable.[1][2]

-

Reaction Temperature and Time: The reaction is generally rapid and can be conducted at temperatures ranging from 0 °C to room temperature.[2][7] Lowering the temperature to 0 °C can help minimize potential side reactions for sensitive substrates. Reaction progress should be monitored by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of complete conversion, which typically occurs within 30 minutes to 4 hours.[2][8]

-

Work-up Procedure: The choice of work-up depends on whether the final product is desired as the TFA salt or the free amine.

-

TFA Salt Isolation: For direct use in subsequent reactions, the TFA salt is often sufficient. It can be isolated by removing the solvent and excess TFA under reduced pressure.[9][10] To ensure complete removal of residual TFA, the crude product can be co-evaporated with a solvent like toluene or DCM.[8]

-

Free Amine Isolation: To obtain the neutral free amine, a basic work-up is necessary. The reaction mixture is typically diluted with an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another mild base to neutralize the TFA.[1][9] Subsequent extraction and drying of the organic layer yields the free amine.

-

-

Byproduct Considerations: The reaction generates a reactive tert-butyl cation. While this is typically scavenged by the counterion or deprotonates to form isobutylene gas, it can potentially alkylate electron-rich functional groups in complex substrates.[1][4] For simple molecules like (R)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate, this is generally not a significant concern.

Experimental Protocols

General Workflow

The overall experimental process involves dissolving the starting material, performing the acid-mediated deprotection, and then following an appropriate work-up procedure to isolate the desired product, either as the TFA salt or as the free amine.

Materials and Equipment

-

(R)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate

-

Trifluoroacetic acid (TFA), reagent grade

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Detailed Procedure

Reaction Setup:

-

Dissolve (R)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate (1.0 eq) in anhydrous DCM (to a concentration of 0.1–0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution. A common ratio is 1:1 (v/v) DCM:TFA, but this can be adjusted (see Table 1).[10][11]

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Continue stirring for an additional 1-3 hours, monitoring the reaction's progress by TLC until the starting material is fully consumed.[2][10]

Work-up Option 1: Isolation of the TFA Salt

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[10]

-

To remove trace amounts of TFA, add toluene to the residue and evaporate again. Repeat this step 2-3 times.

-

Dry the resulting residue under high vacuum to yield (R)-pyrrolidin-2-ylmethanaminium trifluoroacetate, which can often be used in the next step without further purification.

Work-up Option 2: Isolation of the Free Amine

-

Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C until gas evolution ceases and the pH of the aqueous layer is basic (>8).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[1]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (R)-pyrrolidin-2-ylmethanamine.

-

If necessary, the product can be further purified by distillation or column chromatography.

Quantitative Data Summary

The optimal reaction conditions can vary based on the scale and the specific requirements of the subsequent synthetic steps. The following table summarizes typical conditions for TFA-mediated Boc deprotection.

| Parameter | Condition A (Mild) | Condition B (Standard) | Condition C (Aggressive) | Reference(s) |

| Substrate Conc. | 0.1–0.2 M | 0.2–0.5 M | 0.2–0.5 M | [2][5] |

| TFA in DCM (v/v) | 20–25% | 50% | Neat TFA (or 1:1 with DCM) | [6][10] |

| Temperature | 0 °C to RT | 0 °C to RT | 0 °C to RT | [1][10] |

| Reaction Time | 2–4 hours | 1–2 hours | 30 min – 1 hour | [2][10] |

| Typical Yield | >90% | >95% | >95% | [12] |

| Notes | Suitable for acid-sensitive substrates. | A general-purpose, reliable condition. | For highly stable substrates or rapid deprotection. |

Safety Precautions